molecular formula C14H22FN3 B1519556 1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine CAS No. 1019553-69-5

1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine

Cat. No. B1519556
M. Wt: 251.34 g/mol
InChI Key: IWPIHYQVHUYKJX-UHFFFAOYSA-N
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Description

1-(2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)ethan-1-amine, also known as 1-(2-fluoro-5-ethylpiperazin-1-yl)ethane-1-amine, is a novel compound with potential applications in the pharmaceutical industry and other scientific research fields. It is a member of the piperazine family, which is composed of nitrogen-containing compounds with a variety of uses, such as in pharmaceuticals, polymers, and pesticides. 1-(2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)ethan-1-amine has unique properties that make it a promising candidate for further research.

Scientific Research Applications

Polymers in Biological Applications

Endosomolytic Polymers : Poly(amido-amine)s (PAAs) carrying amino and carboxyl groups were prepared and evaluated for various biological properties. Their cytotoxicity varied based on the basicity of the amino groups, and they displayed pH-dependent haemolysis, suggesting potential use in drug delivery or as a component in biomedical materials (Ferruti et al., 2000).

Antimicrobial Research

Antimicrobial Activity of Eperezolid-like Molecules : Synthesis and evaluation of several compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline showed high anti-Mycobacterium smegmatis activity, indicating their potential as antimicrobial agents (Yolal et al., 2012).

Enantiopure Ligands in Catalysis

Catalytic Enantioselective Addition of Diethylzinc : Research on the lithium perchlorate-induced ring opening of (S)-triphenylethylene oxide with secondary amines like N-methylpiperazine resulted in high enantioselectivity, showcasing the application of these compounds in asymmetric catalysis (Solà et al., 1998).

Inhibitory and Anti-inflammatory Activities

Inhibitors of 15-Lipoxygenase : Compounds derived from 1-methylpiperazine and 1-ethylpiperazine were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibitory activity and suggesting their potential in the treatment of diseases related to oxidative stress (Asghari et al., 2016).

Imaging and Diagnostic Applications

Fluorescent Imaging with Naphthalimide Polymers : Novel polymers with naphthalimide pendant groups were developed for fluorescent imaging applications. Their fluorescence could be modulated by protonation processes, indicating their potential use in creating fluorescent patterned images for diagnostic purposes (Tian et al., 2002).

properties

IUPAC Name

1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3/c1-3-17-6-8-18(9-7-17)14-5-4-12(15)10-13(14)11(2)16/h4-5,10-11H,3,6-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPIHYQVHUYKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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